molecular formula C15H20N2O2 B12526952 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- CAS No. 870526-47-9

2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-

Cat. No.: B12526952
CAS No.: 870526-47-9
M. Wt: 260.33 g/mol
InChI Key: CEQRNZGBUYVRFA-AWEZNQCLSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- is a chemical compound that belongs to the class of indolinones Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-aminobenzylamine with a suitable ketone or aldehyde can lead to the formation of the indolinone core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction can produce indolines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Indolinone: Another indolinone derivative with similar structural features but different substituents.

    Oxindole: A closely related compound with a similar indolinone core but lacking the morpholinyl and propyl groups.

    2-Oxoindoline: Similar in structure but with different functional groups attached to the indolinone core.

Uniqueness

2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]- is unique due to the presence of the morpholinyl and propyl groups, which can impart distinct biological and chemical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

870526-47-9

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-[(2R)-4-propylmorpholin-2-yl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H20N2O2/c1-2-6-17-7-8-19-14(10-17)11-4-3-5-13-12(11)9-15(18)16-13/h3-5,14H,2,6-10H2,1H3,(H,16,18)/t14-/m0/s1

InChI Key

CEQRNZGBUYVRFA-AWEZNQCLSA-N

Isomeric SMILES

CCCN1CCO[C@@H](C1)C2=C3CC(=O)NC3=CC=C2

Canonical SMILES

CCCN1CCOC(C1)C2=C3CC(=O)NC3=CC=C2

Origin of Product

United States

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